molecular formula C20H43ClSi B102641 Chlorodimethyloctadecylsilane CAS No. 18643-08-8

Chlorodimethyloctadecylsilane

Cat. No.: B102641
CAS No.: 18643-08-8
M. Wt: 347.1 g/mol
InChI Key: GZGREZWGCWVAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chlorodimethyloctadecylsilane is typically synthesized by reacting 1-octadecene with chlorodimethylsilane at elevated temperatures. The reaction is carried out at around 65°C . The industrial production of this compound often involves the use of toluene as a solvent, with the final product being a 70% solution in toluene .

Chemical Reactions Analysis

Chlorodimethyloctadecylsilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and other protic solvents. The major products formed from these reactions are silanols and hydrochloric acid .

Properties

IUPAC Name

chloro-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGREZWGCWVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066394
Record name Silane, chlorodimethyloctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18643-08-8
Record name Octadecyldimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18643-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodimethyloctadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethyloctadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodimethyloctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyloctadecylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chlorodimethyloctadecylsilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5E2W2ASN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 82.2 g (0.25 mole) of octadecyldimethylsilanol, 330 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 75.5 g of octadecyldimethylchlorosilane.
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodimethyloctadecylsilane
Reactant of Route 2
Reactant of Route 2
Chlorodimethyloctadecylsilane
Reactant of Route 3
Reactant of Route 3
Chlorodimethyloctadecylsilane
Reactant of Route 4
Chlorodimethyloctadecylsilane
Customer
Q & A

A: Chloro(dimethyl)octadecylsilane (Cl-DMOS) is a silylating agent used to modify the surface properties of materials, particularly enhancing their hydrophobicity. It achieves this by reacting with hydroxyl groups present on the surface of materials like cellulose [] or silica [, ]. This reaction replaces the polar hydroxyl groups with non-polar octadecyl chains, reducing the material's affinity to water and increasing its contact angle.

A: The choice of solvent in the silylation reaction significantly impacts the effectiveness of Chloro(dimethyl)octadecylsilane. Research shows that using dioxane as a solvent leads to better maintenance of hydrophobicity in treated paper compared to toluene []. This difference likely stems from the solvents' varying abilities to dissolve and remove byproducts from the reaction, influencing the overall efficiency of Cl-DMOS attachment and the resulting hydrophobicity.

A: Yes, Chloro(dimethyl)octadecylsilane is a versatile silylating agent applicable to various materials beyond cellulose. It is frequently used to modify silica surfaces, particularly in chromatography applications. For instance, researchers utilized Cl-DMOS to functionalize silica gel stationary phases for both capillary electrochromatography [] and high-performance liquid chromatography [].

A: Incorporating Chloro(dimethyl)octadecylsilane into polyvinylidene fluoride (PVDF) nanofibre membranes significantly enhances their performance in membrane distillation processes [, ]. Cl-DMOS, along with other silane reagents, is used to modify silica nanoparticles embedded in the membrane. This modification imparts superhydrophobicity to the membrane surface, increasing its resistance to wetting and improving salt rejection efficiency while maintaining high water flux, crucial factors for effective desalination.

A: While Chloro(dimethyl)octadecylsilane effectively improves material hydrophobicity, research indicates that this effect might diminish over time []. This decrease is attributed to the leaching of silanol from the treated material, gradually reducing its hydrophobic nature. This limitation highlights the need for further research into methods for enhancing the long-term stability of Cl-DMOS modifications or exploring alternative strategies for maintaining hydrophobicity over extended periods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.